molecular formula C11H11NO2 B6170701 1-(methoxymethyl)-1H-indole-3-carbaldehyde CAS No. 73540-77-9

1-(methoxymethyl)-1H-indole-3-carbaldehyde

Cat. No.: B6170701
CAS No.: 73540-77-9
M. Wt: 189.2
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Description

1-(Methoxymethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a methoxymethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methoxymethyl)-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the protection of the indole nitrogen with a methoxymethyl group, followed by formylation at the 3-position. The protection step typically uses methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(Methoxymethyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(Methoxymethyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the indole ring can interact with biological receptors, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a pyrrole ring instead of an indole ring.

    1-(Methoxymethyl)-1H-indole-3-carboxylic acid: Oxidized form of 1-(methoxymethyl)-1H-indole-3-carbaldehyde.

    1-(Methoxymethyl)-1H-indole-3-methanol: Reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both a methoxymethyl group and an aldehyde group on the indole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

73540-77-9

Molecular Formula

C11H11NO2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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